BMS-303141

描述

属性

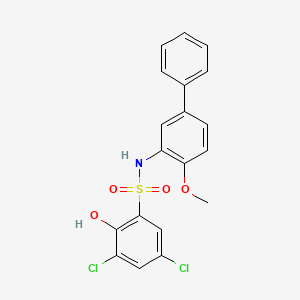

IUPAC Name |

3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIPNDKXZOTLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of BMS-303141: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-303141 is a potent and selective small-molecule inhibitor of ATP-citrate lyase (ACLY), a key enzyme that links carbohydrate and lipid metabolism. Its discovery has provided a valuable pharmacological tool for studying the roles of ACLY in various physiological and pathological processes, including lipogenesis, cholesterogenesis, and cancer cell proliferation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.

Introduction: The Discovery of a Novel ACLY Inhibitor

This compound, chemically known as 3,5-Dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide, was first identified and reported by researchers at Bristol-Myers Squibb in 2007.[1] The discovery stemmed from a program aimed at identifying novel inhibitors of ATP-citrate lyase (ACLY), a cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate. This reaction is a critical step in the de novo synthesis of fatty acids and cholesterol.

The initial screening identified a series of 2-hydroxy-N-arylbenzenesulfonamides as modest inhibitors of ACLY.[2] Structure-activity relationship (SAR) studies led to the optimization of this scaffold, culminating in the synthesis of compound 9 in the original publication, which was later named this compound.[1] This compound exhibited potent in vitro activity against human recombinant ACLY and demonstrated the ability to inhibit lipid synthesis in cell-based assays.[3][4]

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the direct inhibition of ATP-citrate lyase. By blocking the production of cytosolic acetyl-CoA, it effectively curtails the biosynthetic pathways for fatty acids and cholesterol.

In Vitro Activity

This compound is a highly potent inhibitor of human recombinant ACLY. It also demonstrates significant activity in cellular assays by inhibiting the synthesis of lipids. The key quantitative data for its in vitro activity are summarized in the table below.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ACLY inhibition) | 0.13 µM | Human recombinant ACLY | [1][5] |

| IC50 (Lipid Synthesis Inhibition) | 8 µM | HepG2 cells | [3][4] |

In Vivo Efficacy

Chronic oral administration of this compound has demonstrated significant effects on lipid and glucose metabolism in preclinical animal models. In high-fat diet-fed mice, the compound lowered plasma cholesterol and triglycerides, and also reduced fasting plasma glucose levels.[1][3] Furthermore, treatment with this compound resulted in an inhibition of weight gain and a reduction in adiposity.[3] In a mouse model of type 2 diabetes, oral administration of this compound reduced serum lipids and alleviated ectopic lipid accumulation and inflammation in the kidneys.[5]

| Animal Model | Dosage | Effects | Reference |

| High-fat diet-fed mice | 10 and 100 mg/kg/day (in diet) | 20-30% reduction in plasma cholesterol and triglycerides; 30-50% reduction in fasting plasma glucose | [3][4] |

| Spontaneous type 2 diabetic mice | 50 mg/kg/day (oral gavage) | Reduced serum lipids, renal lipogenic enzymes, and ectopic lipid accumulation | [5][6] |

| HepG2 cell xenograft mice | 5 mg/kg/day (oral gavage) | Inhibited liver cancer cell growth | [5] |

Pharmacokinetic Profile

Pharmacokinetic studies in mice have shown that this compound possesses good oral bioavailability, although it has a relatively short half-life.[3]

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 55% | Mice | [3] |

| Half-life (t1/2) | 2.1 hours | Mice | [3] |

Signaling Pathway

This compound targets a central node in cellular metabolism. The inhibition of ACLY has downstream effects on both lipid synthesis and other metabolic pathways that utilize acetyl-CoA.

Caption: The metabolic pathway inhibited by this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthesis approach, involving the preparation of two key intermediates followed by their coupling.

Synthetic Scheme

References

- 1. 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling BMS-303141: A Technical Guide to the ATP-Citrate Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core research surrounding BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL). The following sections detail its mechanism of action, key quantitative data from foundational studies, experimental protocols for its evaluation, and visual representations of its biological pathways and experimental workflows.

Core Quantitative Data

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ACL Inhibition) | 0.13 µM | Human Recombinant ACL | [1] |

| IC50 (ACL Inhibition, avg.) | 0.94 µM | Human ACL | [2] |

| IC50 (Lipid Synthesis) | 8 µM | HepG2 cells | [1] |

| Cytotoxicity | No cytotoxicity up to 50 µM | Not specified | [1] |

| IC50 (Cholesterol Synthesis) | 45 nM (for analogue ID0085) | HepG2 cells | [3] |

Table 2: In Vivo Efficacy and Dosing of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| High-fat-fed mice | Not specified | Reduced weight gain, lowered plasma cholesterol, triglycerides, and glucose. | [2] |

| HepG2 cell xenograft mice | 5 mg/kg/day (oral) for 8 days | Inhibited tumor growth. Combination with sorafenib significantly reduced tumor volume and weight. | [4] |

| Spontaneous type 2 diabetic mice (db/db) | 50 mg/kg/day (oral) for 30 days | Reduced serum lipids and renal lipogenic enzymes (ACC, FAS, HMGCR). Alleviated ectopic lipid accumulation and inflammation in the kidneys. | [4][5][6][7][8] |

| Sepsis-induced endotoxemia mice | 50 mg/kg (pretreatment) | Inhibited increased levels of phosphorylated ACLY in lung, kidney, and liver. Decreased plasma levels of IL-6 and MCP-1. | [9] |

| Hypercholesterolemic mice | Oral administration for six weeks | Analogue ID0085 significantly reduced serum total cholesterol (32.0-57.3%) and LDL cholesterol (67.5-80.2%). | [3] |

Signaling Pathway and Mechanism of Action

This compound targets ATP-citrate lyase (ACL), a crucial enzyme in cellular metabolism. ACL catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm. This cytoplasmic pool of acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol. By inhibiting ACL, this compound effectively reduces the availability of acetyl-CoA for these biosynthetic pathways. This mechanism underlies its observed effects on lipid metabolism and cancer cell proliferation, as rapidly dividing cells often exhibit increased de novo lipogenesis.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound.

In Vitro ACL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ATP-citrate lyase.

Methodology:

-

The ACL reactions were conducted in a buffer containing 150 µM [14C]citrate (2 µCi/µmol) and 30 ng of human ACL.[2]

-

Various concentrations of this compound, dissolved in DMSO, were added to the reaction mixture. The final DMSO concentration was maintained at 2.5%.[2]

-

The reactions were incubated at 37°C for 3 hours.[2]

-

The amount of [14C]acetyl-CoA produced was measured to determine the extent of ACL inhibition.[2]

-

IC50 values were calculated from the concentration-inhibition curves.[2]

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Esophageal squamous cell carcinoma (ESCC) cells were seeded in 96-well plates at a density of 3x10^3 cells per well and cultured for 24 hours.[4]

-

The cells were then treated with varying concentrations of this compound (0, 10, 20, 30, 40, 50, 60, 70, and 80 µM).[4]

-

At 24, 48, 72, and 96 hours post-treatment, CCK-8 solution was added to each well.[4]

-

After a 2-hour incubation, the absorbance at 450 nm was measured using a microplate reader to determine cell viability.[4]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

BALB/c nude mice were subcutaneously injected with 5x10^7 HepG2 cells.[4]

-

When the tumor volume reached approximately 100 mm^3, the mice were randomized into treatment groups.[4]

-

Mice were treated with this compound at a dose of 5 mg/kg/day via oral gavage for 8 consecutive days.[4]

-

Tumor volume was measured every 2 days to monitor the treatment response.[4]

Caption: In vivo tumor xenograft experimental workflow.

Conclusion

This compound is a well-characterized inhibitor of ATP-citrate lyase with demonstrated efficacy in both in vitro and in vivo models of metabolic disorders and cancer. Its mechanism of action, centered on the depletion of cytoplasmic acetyl-CoA, provides a strong rationale for its therapeutic potential. The data and protocols summarized in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound and the broader field of ACL inhibition.

References

- 1. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]

- 2. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol-Lowering Effects of this compound Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

- 7. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model [frontiersin.org]

- 9. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of ATP-Citrate Lyase: A Technical Guide to BMS-303141 Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target validation of BMS-303141, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL). By summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the mechanism of action and therapeutic potential of this compound.

Core Target and Mechanism of Action

This compound is a highly specific inhibitor of ATP-citrate lyase (ACL), a crucial enzyme in cellular metabolism. ACL catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic pool of acetyl-CoA is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol. By inhibiting ACL, this compound effectively curtails the production of these essential lipids, thereby impacting cellular processes reliant on lipid metabolism, such as cell proliferation and inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies investigating the efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (ACL Inhibition) | 0.13 µM | Human Recombinant ACL | [1] |

| IC₅₀ (Lipid Synthesis Inhibition) | 8 µM | HepG2 cells | [1] |

| Cytotoxicity (up to) | 50 µM | HepG2 cells | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Hyperlipidemia

| Parameter | Treatment Group | Outcome | Reference |

| Plasma Cholesterol | This compound | ~20-30% reduction | |

| Plasma Triglycerides | This compound | ~20-30% reduction | |

| Fasting Plasma Glucose | This compound | ~30-50% reduction |

Table 3: In Vivo Efficacy of this compound in a db/db Mouse Model of Obesity-Related Nephropathy

| Parameter | Treatment Group | Outcome | Reference |

| Serum Lipid Levels | This compound (50 mg/kg/day for 30 days) | Decreased | [2] |

| Renal Lipogenic Enzymes (ACC, FAS, HMGCR) | This compound (50 mg/kg/day for 30 days) | Reduced expression | [2] |

| Renal Ectopic Lipid Accumulation | This compound (50 mg/kg/day for 30 days) | Alleviated | [2] |

| Renal Inflammation and Fibrosis | This compound (50 mg/kg/day for 30 days) | Inhibited | [3] |

Table 4: In Vivo Efficacy of this compound in a Xenograft Model of Hepatocellular Carcinoma

| Parameter | Treatment Group | Outcome | Reference |

| Tumor Growth (HepG2 xenograft) | This compound (5 mg/kg/day for 8 days) | Inhibited | [2] |

| Tumor Volume and Weight (HepG2 xenograft, combination with sorafenib) | This compound + Sorafenib | Significantly reduced | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects through the modulation of several key signaling pathways. Inhibition of ACL and the subsequent reduction in cytosolic acetyl-CoA leads to downstream consequences, including the induction of endoplasmic reticulum (ER) stress and the attenuation of inflammatory signaling.

Endoplasmic Reticulum (ER) Stress and Apoptosis

In cancer cells, the disruption of lipid metabolism by this compound can trigger ER stress, leading to the activation of the unfolded protein response (UPR). This culminates in the activation of the p-eIF2α/ATF4/CHOP signaling axis, which promotes apoptosis in cancer cells.[4][5]

Attenuation of Inflammatory Signaling

Inflammation can stimulate ACL expression through the NF-κB pathway.[3] By inhibiting ACL, this compound can create a negative feedback loop, attenuating the inflammatory process. This is supported by findings that this compound treatment reduces the recruitment of inflammatory cells and the expression of pro-inflammatory factors like MCP-1 and TNF-α.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of this compound's target.

ATP-Citrate Lyase (ACL) Activity Assay (using ADP-Glo™ Kinase Assay)

This assay measures the activity of ACL by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

-

ACLY Assay Kit (containing purified recombinant ACL enzyme, 5x ACLY assay buffer, ATP, Sodium Citrate, Coenzyme A)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound or other test inhibitors

-

96-well white microplates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Thaw all kit components. If desired, add DTT to the 5x Kinase assay buffer to a final concentration of 10 mM. Prepare a 1x Kinase assay buffer by diluting the 5x stock with distilled water.

-

Master Mixture Preparation: Prepare a master mixture containing 5x Kinase assay buffer, ATP (500 µM), Coenzyme A (10 mM), and Sodium Citrate (10 mM) in distilled water.

-

Assay Plate Setup:

-

Add 15 µL of the master mixture to each well of a 96-well plate.

-

To inhibitor wells, add 2.5 µL of the test inhibitor (e.g., this compound) at various concentrations. For positive control wells, add 2.5 µL of inhibitor buffer (e.g., 10% DMSO).

-

To the "Blank" wells, add 10 µL of 1x Kinase assay buffer.

-

-

Enzyme Addition and Incubation:

-

Prepare a diluted ACLY enzyme solution in 1x Kinase assay buffer.

-

Initiate the reaction by adding 7.5 µL of the diluted ACLY enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Incubate the plate at 30°C for 45 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the ACL reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the ACL activity.

Inhibition of Total Lipid Synthesis in HepG2 Cells

This cell-based assay measures the effect of this compound on the de novo synthesis of lipids from a radiolabeled precursor.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

[¹⁴C]-acetate or [¹⁴C]-alanine

-

Scintillation cocktail

-

Scintillation counter

-

Reagents for lipid extraction (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 6 hours).

-

-

Radiolabeling:

-

For the last few hours of the treatment period (e.g., 4 hours), add a known concentration of [¹⁴C]-acetate or [¹⁴C]-alanine to the culture medium.

-

-

Lipid Extraction:

-

After the incubation period, wash the cells with cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the total lipids using a suitable solvent system (e.g., a mixture of chloroform and methanol).

-

-

Quantification of Radiolabeled Lipids:

-

An aliquot of the lipid extract can be mixed with a scintillation cocktail, and the amount of incorporated radioactivity can be measured using a scintillation counter to determine the total lipid synthesis.

-

-

(Optional) Analysis of Lipid Classes:

-

The extracted lipids can be separated into different classes (e.g., cholesterol, fatty acids, triglycerides) using thin-layer chromatography (TLC).

-

The corresponding spots on the TLC plate can be scraped, and the radioactivity in each fraction can be quantified to assess the effect of the inhibitor on the synthesis of specific lipid types.

-

In Vivo Xenograft Study in Nude Mice

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

BALB/c nude mice

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

This compound

-

Vehicle for oral gavage (e.g., normal saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of HepG2 cells (e.g., 5 x 10⁶ cells per mouse) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, other treatments, or combinations).

-

-

Drug Administration:

-

Administer this compound or vehicle to the respective groups via oral gavage at a predetermined dose and schedule (e.g., 5 mg/kg/day for 8 consecutive days).[2]

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor tissues can be further processed for histological analysis (e.g., H&E staining) or immunohistochemistry (e.g., for proliferation markers like Ki-67).[6]

-

References

- 1. Kaempferol Inhibits Lipid Accumulation in HepG2 Cells through AMPK-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. content.protocols.io [content.protocols.io]

- 5. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

BMS-303141: An In-Depth Profile of its Selectivity for ATP-Citrate Lyase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-303141 is a potent and cell-permeable small molecule inhibitor primarily targeting ATP-citrate lyase (ACLY). ACLY is a crucial cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a key step linking carbohydrate metabolism to the biosynthesis of fatty acids and cholesterol. Due to its role in lipogenesis, ACLY has emerged as a significant therapeutic target for metabolic diseases and cancer. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its potent inhibition of ACLY and its downstream effects on related metabolic enzymes. This document also outlines the experimental methodologies used to characterize this inhibitor and visualizes the associated biochemical pathways.

Data Presentation: Quantitative Inhibition Profile

The primary target of this compound is ATP-citrate lyase. While comprehensive screening data against a broad panel of other enzymes is not extensively available in the public domain, the existing literature consistently highlights its high potency and specificity for ACLY. The inhibitory effects on other enzymes involved in lipogenesis, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC), are considered downstream consequences of ACLY inhibition rather than direct enzymatic targeting.

| Target Enzyme | Common Name | IC50 Value (this compound) | Remarks |

| ATP-citrate lyase | ACLY | 0.13 µM[1][2][3] | Potent, direct inhibition. |

| Fatty Acid Synthase | FASN / FAS | Not Reported | Downstream effect due to acetyl-CoA depletion.[1][4][5][6] |

| Acetyl-CoA Carboxylase | ACC | Not Reported | Downstream effect due to acetyl-CoA depletion.[1][4][5][6] |

| HMG-CoA Reductase | HMGCR | Not Reported | Downstream effect related to the cholesterol synthesis pathway.[1][4][5] |

Note: The lack of reported IC50 values for FASN, ACC, and HMGCR signifies that this compound's primary mechanism of action is the direct inhibition of ACLY, which in turn limits the availability of acetyl-CoA, the essential substrate for these downstream enzymes.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting ACLY at a critical juncture in cellular metabolism. The following diagrams illustrate the central role of ACLY and the impact of its inhibition by this compound.

Caption: Mechanism of this compound Action.

The diagram above illustrates how this compound directly inhibits ATP-citrate lyase (ACLY), thereby blocking the conversion of citrate to acetyl-CoA. This reduction in acetyl-CoA availability subsequently impacts downstream metabolic pathways, including fatty acid and cholesterol synthesis.

Experimental Protocols

The determination of the inhibitory activity of this compound on ACLY can be performed using several established methods. Below are detailed protocols for two common assays.

Indirect Coupled Enzymatic Assay (Malate Dehydrogenase-Based)

This assay indirectly measures ACLY activity by coupling the production of oxaloacetate to the malate dehydrogenase (MDH) catalyzed oxidation of NADH. The decrease in NADH is monitored spectrophotometrically.

Materials:

-

Recombinant human ACLY enzyme

-

This compound (or other test compounds)

-

Tris-HCl buffer (pH 8.0)

-

ATP

-

CoA

-

Citrate

-

MgCl₂

-

DTT

-

Malate Dehydrogenase (MDH)

-

NADH

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

-

In a 96-well plate, add the reaction buffer, ATP, CoA, citrate, MDH, and NADH.

-

Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

To initiate the reaction, add the ACLY enzyme to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Caption: MDH Coupled Assay Workflow.

Direct Homogeneous Assay (Radiolabeled Substrate)

This method directly measures the product of the ACLY reaction, acetyl-CoA, using a radiolabeled substrate, [¹⁴C]citrate.[7][8][9]

Materials:

-

Recombinant human ACLY enzyme

-

This compound (or other test compounds)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

[¹⁴C]citrate

-

ATP

-

CoA

-

EDTA (for quenching the reaction)

-

Scintillation cocktail (e.g., MicroScint-O)

-

384-well microplate

-

Scintillation counter (e.g., TopCount)

Procedure:

-

Prepare the reaction buffer.

-

In a 384-well plate, add the reaction buffer, ATP, CoA, and [¹⁴C]citrate.

-

Add various concentrations of this compound to the wells, including a vehicle control.

-

Initiate the reaction by adding the ACLY enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add a scintillation cocktail that selectively detects [¹⁴C]acetyl-CoA.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the measured counts per minute (CPM) against the inhibitor concentration and fit the data to determine the IC50 value.

Caption: Radiolabeled ACLY Assay Workflow.

Conclusion

This compound is a highly potent and selective inhibitor of ATP-citrate lyase. Its mechanism of action is centered on the direct inhibition of this key metabolic enzyme, leading to a reduction in the cellular pool of acetyl-CoA. This, in turn, affects downstream lipogenic pathways. The provided experimental protocols offer robust methods for characterizing the inhibitory activity of this compound and similar compounds. For researchers in metabolic diseases and oncology, this compound serves as a valuable tool for investigating the roles of ACLY and the consequences of its inhibition.

References

- 1. glpbio.com [glpbio.com]

- 2. BMS 303141 | ATP Citrate Lyase | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model [frontiersin.org]

- 7. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to BMS-303141 (CAS Number: 943962-47-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism. By blocking the conversion of citrate to acetyl-CoA in the cytoplasm, this compound effectively curtails the precursors necessary for de novo lipogenesis and cholesterol synthesis. This targeted inhibition has demonstrated significant effects in various preclinical models, including anti-cancer, anti-inflammatory, and metabolic disease models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Mechanism of Action

This compound is a highly potent inhibitor of ATP-citrate lyase (ACLY), with an IC50 value of 0.13 μM for the human recombinant enzyme.[1][2] ACLY is a cytosolic enzyme responsible for generating acetyl-CoA from citrate, a key metabolic intermediate that is exported from the mitochondria.[2] This cytoplasmic pool of acetyl-CoA serves as the fundamental building block for the de novo biosynthesis of fatty acids and cholesterol.[2] By inhibiting ACLY, this compound reduces the availability of cytosolic acetyl-CoA, thereby impacting cellular processes that are highly dependent on lipid synthesis, such as rapid cell proliferation observed in cancer.[2] Furthermore, as acetyl-CoA is the acetyl donor for histone acetylation, this compound also influences epigenetic regulation. A reduction in nucleocytosolic acetyl-CoA levels by this compound has been shown to decrease histone acetylation.[3] The molecule has also been observed to induce endoplasmic reticulum (ER) stress, which can lead to apoptosis in cancer cells.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line / Enzyme | Value | Reference(s) |

| ACLY Inhibition (IC₅₀) | Human Recombinant ACLY | 0.13 µM | [1][2] |

| Total Lipid Synthesis Inhibition (IC₅₀) | HepG2 cells | 8 µM | [1][5] |

| Cytotoxicity (Alamar Blue Assay) | HepG2 cells | No cytotoxicity up to 50 µM | [5] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mice

| Parameter | Animal Model | Dosage | Effect | Reference(s) |

| Plasma Cholesterol Reduction | High-fat diet-fed mice | 10 or 100 mg/kg/day (in diet) | ~20-30% reduction | [5] |

| Plasma Triglyceride Reduction | High-fat diet-fed mice | 10 or 100 mg/kg/day (in diet) | ~20-30% reduction | [5] |

| Fasting Plasma Glucose Reduction | High-fat diet-fed mice | 10 or 100 mg/kg/day (in diet) | ~30-50% reduction | [5] |

| Tumor Growth Inhibition | HepG2 xenograft mice | 5 mg/kg/day (p.o.) for 8 days | Inhibition of tumor growth | [2] |

| Oral Bioavailability | Mice | Not specified | 55% | [5] |

| Half-life | Mice | Not specified | 2.1 hours | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Direct ATP-Citrate Lyase (ACLY) Inhibition Assay

This protocol describes a direct and homogeneous assay to measure the enzymatic activity of ACLY and the inhibitory effect of this compound using a radiolabeled substrate.[6]

Materials:

-

Purified human ACLY enzyme

-

This compound

-

[¹⁴C]citrate

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

-

Dithiothreitol (DTT)

-

Tris buffer (pH 8.0)

-

EDTA

-

MicroScint-O scintillation cocktail

-

384-well plates

-

TopCount NXT liquid scintillation counter

Procedure:

-

Prepare Reaction Buffer (Buffer D): 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, 10 mM DTT.[6]

-

Prepare Substrate Mix: In Buffer D, prepare a solution containing 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate (specific activity: 2 µCi/µmol).[6]

-

Prepare this compound Dilutions: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Buffer D.

-

Assay Setup: In a 384-well plate, add 5 µL of this compound dilution (or vehicle control) and 5 µL of purified human ACLY enzyme (final concentration will depend on enzyme activity).

-

Initiate Reaction: Add 10 µL of the Substrate Mix to each well to start the reaction. The final reaction volume is 20 µL.[6]

-

Incubation: Incubate the plate at 37°C for 3 hours.[6]

-

Terminate Reaction: Stop the reaction by adding 1 µL of 0.5 M EDTA to each well.[6]

-

Scintillation Counting: Add 60 µL of MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.[6]

-

Data Acquisition: Measure the [¹⁴C]acetyl-CoA signal using a TopCount NXT liquid scintillation counter.[6]

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Inhibition of Total Lipid Synthesis in HepG2 Cells

This protocol outlines a method to assess the effect of this compound on de novo lipid synthesis in a cellular context using a radiolabeled precursor.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

[¹⁴C]-alanine

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed HepG2 cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 6 hours.[7]

-

Radiolabeling: For the last 4 hours of the incubation period, add [¹⁴C]-alanine to the cell culture medium.[7]

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and extract the lipids using a suitable organic solvent mixture.

-

-

Lipid Separation:

-

Spot the lipid extracts onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate the different lipid classes.

-

-

Quantification:

-

Scrape the spots corresponding to total lipids from the TLC plate.

-

Quantify the amount of incorporated [¹⁴C] label using a scintillation counter.[7]

-

-

Data Analysis: Determine the IC₅₀ value for the inhibition of total lipid synthesis.

In Vivo Efficacy in a Mouse Xenograft Model

This protocol details a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[2]

Materials:

-

BALB/c nude mice (4-5 weeks old)

-

HepG2 cells

-

Matrigel (optional)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% sodium carboxymethyl cellulose solution)[3]

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject HepG2 cells (e.g., 5 x 10⁶ cells in a mixture with Matrigel) into the flank of each mouse.[2]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 × length × width²).[4]

-

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (p.o.) by gavage at the desired dose (e.g., 5 mg/kg/day) for the specified duration (e.g., 8 days).[2][4] The control group receives the vehicle.

-

Monitoring: Monitor tumor growth, body weight, and general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[4]

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound on the ACLY signaling pathway.

Caption: Induction of ER stress and apoptosis by this compound.

Caption: General experimental workflow for evaluating this compound.

References

- 1. Histone Modification [labome.com]

- 2. glpbio.com [glpbio.com]

- 3. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BMS-303141 in the Inhibition of Lipid Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-303141 is a potent, cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL), a crucial enzyme in the de novo lipogenesis pathway. By targeting ACL, this compound effectively curtails the production of cytosolic acetyl-CoA, the fundamental building block for the synthesis of fatty acids and cholesterol. This whitepaper provides an in-depth technical guide on the mechanism of action of this compound, its role in the indirect inhibition of lipid synthesis, a summary of key quantitative data from preclinical studies, and detailed experimental protocols. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of its function and evaluation.

Introduction to this compound and its Target

This compound is a synthetic 2-hydroxy-N-arylbenzenesulfonamide that has been identified as a highly potent inhibitor of ATP-citrate lyase (ACL). ACL is a cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a key step linking glucose metabolism to the synthesis of lipids.[1] The acetyl-CoA produced by ACL is the primary precursor for both fatty acid and cholesterol biosynthesis.[2] Due to its strategic position in cellular metabolism, ACL is a significant therapeutic target for metabolic disorders characterized by excessive lipid accumulation, such as hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[1][3] this compound's inhibitory action on ACL leads to a reduction in the cellular pool of acetyl-CoA available for lipogenesis, thereby indirectly inhibiting fatty acid synthesis.

Mechanism of Action: Indirect Inhibition of Fatty Acid Synthesis

The primary mechanism by which this compound inhibits lipid synthesis is through the allosteric inhibition of ACL. This leads to a cascade of downstream effects that ultimately suppress the de novo synthesis of fatty acids.

-

Reduction of Cytosolic Acetyl-CoA: By inhibiting ACL, this compound directly reduces the production of cytosolic acetyl-CoA.[1] This depletion of a critical substrate limits the subsequent steps in the lipogenic pathway.

-

Downregulation of Lipogenic Enzymes: Preclinical studies have demonstrated that administration of this compound leads to the downregulation of key enzymes involved in fatty acid and cholesterol biosynthesis.[4][5][6] In a db/db mouse model of type 2 diabetes, oral treatment with this compound decreased the renal expression of acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase (HMGCR).[4][5][6]

-

Attenuation of Lipid Accumulation: The reduction in lipogenesis translates to a decrease in ectopic lipid accumulation in tissues.[4][5][6] In the aforementioned db/db mouse model, this compound treatment led to diminished renal ectopic lipid accumulation.[4][5][6]

The following diagram illustrates the signaling pathway of de novo lipogenesis and the point of intervention for this compound.

Figure 1: Mechanism of this compound in the de novo lipogenesis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Cell Line/System | Value | Reference |

| IC50 | Human Recombinant ACL | Enzyme Assay | 0.13 µM | [2] |

| IC50 | Lipid Synthesis | HepG2 Cells | 8 µM | |

| IC50 | Cell Viability | Esophageal Squamous Carcinoma Cells (ESCC) | 10-80 µM (dose and time-dependent) | [2] |

| IC50 | Cell Viability | HepG2 and Huh-7 Cells | 10-20 µM | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Duration | Key Findings | Reference |

| db/db Mice | 50 mg/kg/day (oral) | 30 days | Reduced serum lipids; Decreased renal expression of ACC, FAS, and HMGCR; Alleviated renal ectopic lipid accumulation and inflammation. | [2][4][5] |

| HepG2 Xenograft Mice | 5 mg/kg/day (oral) | 8 days | Inhibited tumor growth; Combination with sorafenib significantly reduced tumor volume and weight. | [2] |

| LPS-induced Endotoxemia Mice | 50 mg/kg (intraperitoneal) | Pre-treatment | Inhibited the increase of phosphorylated ACLY in lung, kidney, and liver; Decreased plasma levels of IL-6 and MCP-1. | [8] |

| High-Fat Diet Mice | 10-100 mg/kg/day (oral) | Not specified | Suppressed osteoclast formation and prevented ovariectomy-induced bone loss. | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of this compound.

In Vitro ACL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human recombinant ACL.

Protocol:

-

Enzyme Reaction: The ACL enzyme activity is measured using a coupled assay. The reaction mixture contains purified human recombinant ACL, citrate, ATP, and CoA in a suitable buffer (e.g., Tris-HCl).

-

Coupling Enzymes: The production of oxaloacetate, one of the products of the ACL reaction, is coupled to the oxidation of NADH by malate dehydrogenase (MDH).

-

Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

-

IC50 Determination: The assay is performed in the presence of varying concentrations of this compound. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Lipid Synthesis Assay

Objective: To assess the effect of this compound on de novo lipid synthesis in a cellular context.

Protocol:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium.

-

Radiolabeling: The cells are incubated with a radiolabeled precursor of lipid synthesis, such as [14C]-acetate, in the presence of various concentrations of this compound.

-

Lipid Extraction: After the incubation period, the cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).

-

Quantification: The amount of incorporated radioactivity into the lipid fraction is measured using a scintillation counter.

-

IC50 Calculation: The percentage of inhibition of lipid synthesis is calculated for each concentration of this compound, and the IC50 value is determined.

In Vivo Efficacy Study in a db/db Mouse Model

Objective: To evaluate the in vivo effects of this compound on lipid metabolism and related gene expression in a model of type 2 diabetes.

Protocol:

-

Animal Model: 12-week-old male db/db mice and their lean littermates (db/m) are used.

-

Drug Administration: this compound is administered orally (e.g., by gavage) at a specified dose (e.g., 50 mg/kg/day) for a defined period (e.g., 30 days). A vehicle control group receives the vehicle alone.

-

Sample Collection: At the end of the treatment period, blood and kidney tissues are collected.

-

Biochemical Analysis: Serum levels of lipids (e.g., triglycerides, cholesterol) are measured using standard biochemical assays.

-

Gene Expression Analysis: The expression levels of lipogenic enzymes (ACC, FAS, HMGCR) in the kidney tissue are quantified using methods such as Western blotting or quantitative real-time PCR (qRT-PCR).

-

Histological Analysis: Kidney sections are stained with Oil Red O to visualize and quantify ectopic lipid accumulation.

The following diagram provides a generalized workflow for the in vivo evaluation of this compound.

Figure 2: Generalized experimental workflow for in vivo studies of this compound.

Conclusion

This compound is a potent and specific inhibitor of ATP-citrate lyase that effectively modulates lipid metabolism. Its mechanism of action, centered on the reduction of cytosolic acetyl-CoA, leads to the indirect but significant inhibition of fatty acid synthesis and the downregulation of key lipogenic enzymes. The preclinical data robustly support its potential as a therapeutic agent for metabolic diseases characterized by dysregulated lipid synthesis. The detailed protocols and quantitative summaries provided in this guide offer a valuable resource for researchers and drug development professionals working on novel therapies targeting metabolic pathways. Further investigation, including clinical trials, would be necessary to establish the safety and efficacy of this compound in humans. It is important to note that as of the current literature, no clinical trials have been registered for this compound.[9]

References

- 1. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]

- 2. glpbio.com [glpbio.com]

- 3. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p-eIF2α/ATF4/CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model [frontiersin.org]

- 7. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

The Nexus of Metabolism and Epigenetics: A Technical Guide to BMS-303141 and its Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between cellular metabolism and epigenetic regulation, focusing on the role of the ATP-citrate lyase (ACLY) inhibitor, BMS-303141. By elucidating the mechanism of action of this compound, this document provides a comprehensive overview of its effects on histone acetylation and the downstream consequences for gene expression and cellular function. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Core Mechanism: this compound and the Inhibition of Acetyl-CoA Synthesis

This compound is a potent and specific inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism. ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm. This cytoplasmic pool of acetyl-CoA is the primary source of the acetyl group for the acetylation of histones and other proteins, a key post-translational modification that plays a pivotal role in regulating gene expression.

By inhibiting ACLY, this compound effectively reduces the intracellular concentration of acetyl-CoA. This depletion of a critical substrate for histone acetyltransferases (HATs) leads to a global decrease in histone acetylation. The hypoacetylated state of chromatin generally results in a more condensed chromatin structure, which is less accessible to transcription factors and the transcriptional machinery, ultimately leading to the repression of gene expression.

The following diagram illustrates the central role of ACLY in producing the acetyl-CoA necessary for histone acetylation and how this compound intervenes in this process.

Quantitative Effects of this compound on Acetyl-CoA Levels and Histone Acetylation

The inhibitory effect of this compound on ACLY and the subsequent reduction in histone acetylation have been quantified in various studies. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Assay Conditions | Reference |

| IC50 for ACLY Inhibition | 0.13 µM | Recombinant human ACLY | |

| IC50 for Lipid Synthesis Inhibition | 8 µM | HepG2 cells |

Table 1: In Vitro Inhibitory Activity of this compound.

| Cell Line / Tissue | This compound Concentration | Treatment Duration | Effect on Acetyl-CoA Levels | Effect on Histone Acetylation | Reference |

| Human Monocyte-Derived Macrophages (MDMs) | 5 µM | 24 hours | Significant decrease | Decrease in H3K14ac and H3K27ac | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | 4 hours (pre-treatment) | Significant inhibition of LPS-induced increase | Reduced global acetylation in response to LPS | |

| Bone Marrow-Derived Macrophages (BMMs) | Not specified | Not specified | Significantly decreased | Suppressed | |

| Hematopoietic Stem Cells (HSCs) | Not specified | Not specified | Not specified | Suppressed H3K27 acetylation | |

| db/db mouse kidney | 50 mg/kg/day (oral) | 30 days | Reduced substrate for histone acetylation | Downregulated |

Table 2: Effects of this compound on Acetyl-CoA and Histone Acetylation in Cellular and In Vivo Models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and histone acetylation research.

Western Blotting for Histone Acetylation

This protocol is adapted from standard procedures for analyzing histone modifications.

1. Cell Lysis and Histone Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease and histone deacetylase inhibitors).

-

Centrifuge to pellet nuclei.

-

Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate on a rotator at 4°C for at least 1 hour to extract histones.

-

Centrifuge at high speed to pellet debris and collect the supernatant containing histones.

-

Precipitate histones from the supernatant by adding trichloroacetic acid (TCA) to a final concentration of 20%.

-

Wash the histone pellet with ice-cold acetone and air dry.

-

Resuspend the histone pellet in a suitable buffer (e.g., water or a low-salt buffer).

2. SDS-PAGE and Western Blotting:

-

Quantify histone concentration using a protein assay (e.g., Bradford or BCA).

-

Mix a specified amount of histone protein (e.g., 10-20 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Separate histone proteins on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the signal to a loading control such as total histone H3 or β-actin.

Acetyl-CoA Measurement by LC-MS/MS

This protocol is based on established methods for quantifying acetyl-CoA from biological samples.

1. Sample Preparation:

-

Rapidly quench metabolism by flash-freezing cells or tissues in liquid nitrogen.

-

For adherent cells, aspirate media and add ice-cold extraction solvent (e.g., 80% methanol).

-

Scrape cells and collect the extract.

-

For tissues, homogenize the frozen tissue in the extraction solvent.

-

Centrifuge the extract at high speed to pellet debris.

-

Collect the supernatant and dry it under a vacuum or nitrogen stream.

2. LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate acetyl-CoA from other metabolites using a suitable chromatography column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with solvents such as ammonium acetate in water and acetonitrile.

-

Detect and quantify acetyl-CoA using multiple reaction monitoring (MRM) mode on the mass spectrometer, monitoring for specific precursor-to-product ion transitions for acetyl-CoA.

-

Use a stable isotope-labeled internal standard (e.g., 13C-acetyl-CoA) for accurate quantification.

RNA Sequencing (RNA-Seq) Analysis

This protocol outlines the general steps for performing RNA-seq to analyze gene expression changes following this compound treatment.

1. RNA Extraction and Library Preparation:

-

Treat cells with this compound or a vehicle control for the desired time.

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

2. Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Perform quality control on the raw sequencing reads using tools like FastQC.

-

Align the quality-filtered reads to a reference genome using a splice-aware aligner (e.g., STAR).

-

Quantify gene expression levels by counting the number of reads mapping to each gene.

-

Perform differential gene expression analysis between this compound-treated and control samples using tools like DESeq2 or edgeR.

-

Perform downstream analyses such as gene ontology (GO) enrichment and pathway analysis to interpret the biological significance of the differentially expressed genes.

Signaling Pathways and Logical Relationships

The activity of ACLY and its impact on histone acetylation are embedded within broader cellular signaling networks. The Akt signaling pathway is a key upstream regulator of ACLY activity.

The Akt-ACLY-Histone Acetylation Axis

Growth factor signaling through pathways such as the PI3K/Akt pathway can lead to the phosphorylation and activation of ACLY. This provides a direct link between mitogenic signals and the metabolic state of the cell, influencing epigenetic regulation and gene expression programs that support cell growth and proliferation.

Conclusion

This compound serves as a powerful chemical probe to investigate the intricate connection between cellular metabolism and epigenetic control. Its specific inhibition of ACLY provides a means to modulate the availability of acetyl-CoA for histone acetylation, thereby influencing gene expression and a wide range of cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this fundamental metabolic-epigenetic axis in various diseases, including cancer and metabolic disorders. The continued investigation into the effects of this compound and other ACLY inhibitors will undoubtedly shed more light on the dynamic interplay between metabolism and the epigenome.

Preclinical Profile of BMS-303141: A Potent ATP-Citrate Lyase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY). ACLY is a crucial enzyme in cellular metabolism, responsible for the synthesis of cytosolic acetyl-CoA, a fundamental building block for de novo lipogenesis and a key substrate for histone acetylation. By targeting ACLY, this compound represents a compelling therapeutic strategy for various pathologies, including metabolic diseases and cancer. This document provides a comprehensive overview of the preclinical research findings for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these seminal studies.

Core Mechanism of Action

This compound exerts its biological effects through the specific inhibition of ATP-citrate lyase. ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic pool of acetyl-CoA is essential for the biosynthesis of fatty acids and cholesterol. Furthermore, acetyl-CoA serves as the acetyl-group donor for histone acetyltransferases (HATs), thereby playing a critical role in epigenetic regulation of gene expression. Inhibition of ACLY by this compound leads to a depletion of cytosolic acetyl-CoA, which in turn disrupts lipid metabolism and alters the epigenetic landscape within cells.

Quantitative In Vitro and In Vivo Data

The preclinical efficacy of this compound has been evaluated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| ACLY Inhibition (IC50) | 0.13 µM | Human Recombinant ACL | |

| Lipid Synthesis Inhibition (IC50) | 8 µM | HepG2 cells | |

| AML Cell Growth Inhibition (IC50) | ~10-20 µM | HL-60 cells | |

| Cytotoxicity | No cytotoxicity up to 50 µM | General cell-based Alamar Blue assay |

In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |

| HepG2 Xenograft (BALB/c nude mice) | 5 mg/kg/day (oral) | 8 days | Inhibited tumor growth. Combination with sorafenib significantly reduced tumor volume and weight. | |

| High-Fat Diet Mice | 10 or 100 mg/kg/day (in diet) | 34 days | Lowered plasma cholesterol and triglycerides by ~20-30%, and fasting plasma glucose by 30-50%. Reduced weight gain and adiposity. | |

| db/db mice (Type 2 Diabetes Model) | 50 mg/kg/day (oral) | 30 days | Reduced serum lipids and renal lipogenic enzymes (ACC, FAS, HMGCR). Alleviated ectopic lipid accumulation and inflammation in the kidneys. | |

| LPS-induced Endotoxemia Mice | 50 mg/kg (pretreatment) | 16 hours post-LPS | Decreased plasma levels of IL-6 and MCP-1. Reduced plasma lactate and LDH levels. |

Key Signaling Pathways and Experimental Workflows

ATP-Citrate Lyase (ACLY) Signaling Pathway

The following diagram illustrates the central role of ACLY in cellular metabolism and the impact of its inhibition by this compound.

ER Stress-Induced Apoptosis in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress. This process involves the activation of the p-eIF2α/ATF4/CHOP signaling axis.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model of cancer.

Detailed Experimental Protocols

In Vitro ACLY Inhibition Assay

-

Principle: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ACLY.

-

Methodology: The enzyme activity is typically measured using a coupled assay, such as the ADP-Glo™ Kinase Assay. The assay quantifies the amount of ADP produced, which is directly proportional to the ACLY activity. The reaction is performed with varying concentrations of this compound to determine the IC50 value.

Cell Viability and Proliferation Assays

-

Principle: To assess the effect of this compound on the viability and proliferation of cancer cells.

-

Methodology: Esophageal squamous cell carcinoma (ESCC) cells were seeded in 96-well plates (3 x 10³ cells/well) and cultured for 24 hours. The cells were then treated with different concentrations of this compound (0-80 µM) for 24, 48, 72, and 96 hours. Cell viability was measured using the CCK-8 assay, where the absorbance at 450 nm was read with a microplate reader.

In Vivo Xenograft Model

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: BALB/c nude mice.

-

Methodology: HepG2 cells (5 x 10⁷ cells/mouse) were injected subcutaneously into the forelimb abdomen of the mice. When the tumor volume reached approximately 100 mm³, the mice were randomized into four groups (n=4 per group). The groups received daily oral gavage of either normal saline (vehicle), this compound (5 mg/kg), sorafenib, or a combination of this compound and sorafenib for 8 consecutive days. Tumor volume was measured every 2 days. At the end of the study, tumors were excised, weighed, and analyzed for markers of proliferation such as Ki-67.

In Vivo Model of Type 2 Diabetes

-

Principle: To assess the metabolic effects of this compound in a model of type 2 diabetes and obesity-related nephropathy.

-

Animal Model: 12-week-old db/db mice.

-

Methodology: The mice were administered this compound intragastrically for 30 days. The effects on ectopic lipid accumulation in the kidney were observed by staining kidney sections with Oil Red O. Tissue lipid metabolites were assessed by mass spectrometry. Histological examinations and various biochemical assays were performed to evaluate the anti-obesity and renoprotective effects.

Conclusion

The preclinical data for this compound strongly support its role as a potent and selective inhibitor of ATP-citrate lyase. Its ability to modulate lipid metabolism and induce anti-proliferative and pro-apoptotic effects in cancer cells, both in vitro and in vivo, highlights its therapeutic potential. Furthermore, its beneficial effects in models of metabolic disease suggest a broader clinical utility. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this promising therapeutic agent.

BMS-303141: A Technical Guide to a Potent Chemical Probe for ATP Citrate Lyase (ACLY)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP Citrate Lyase (ACLY) is a pivotal enzyme that links carbohydrate and lipid metabolism.[1][2] It catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[1] This function positions ACLY at a critical metabolic nexus, supplying the acetyl-CoA necessary for the de novo biosynthesis of fatty acids and cholesterol.[3][4] Dysregulation of ACLY has been implicated in various diseases, including metabolic disorders and cancer, making it a compelling target for therapeutic intervention.[1][3][5] BMS-303141 has emerged as a potent and selective small-molecule inhibitor of ACLY, serving as an invaluable chemical probe to investigate the physiological and pathophysiological roles of this enzyme.[6][7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its effects on key signaling pathways.

Mechanism of Action

This compound is a cell-permeable inhibitor that directly targets the enzymatic activity of ATP Citrate Lyase.[6][8] By inhibiting ACLY, this compound effectively reduces the cytoplasmic pool of acetyl-CoA, a fundamental building block for lipid synthesis and protein acetylation.[9][10] This reduction in acetyl-CoA subsequently impacts downstream metabolic pathways, including fatty acid and cholesterol biosynthesis.[11] The depletion of these essential macromolecules can lead to various cellular outcomes, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.[6][12][13]

Biochemical and Cellular Activity of this compound

The inhibitory potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data available for this chemical probe.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 | Reference |

| Human Recombinant ACLY | Enzyme Activity Assay | 0.13 µM | [7][8] |

| Human ACLY | Enzyme Activity Assay | 0.94 µM | [14] |

| Total Lipid Synthesis | HepG2 cells | 8 µM | [7][8][11] |

| Cell Growth | HL-60 AML cells (72h) | ~10-20 µM | [15] |

Table 2: Effects of this compound in Cellular Models

| Cell Line | Concentration | Duration | Observed Effect | Reference |

| ESCC cells | 0-80 µM | 24-96 h | Significant inhibition of cell survival | [6] |

| HepG2 and Huh-7 cells | 10 µM or 20 µM | Not specified | Significant suppression of proliferation and colony number | [10] |

| HUVEC cells | 10 µM | 4 h (pre-treatment) | Reversed LPS-induced upregulation of VCAM-1, E-selectin, and MCP-1 | [6] |

| HepG2 cells | Not specified | Not specified | No cytotoxicity up to 50 µM | [8] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage | Duration | Key Findings | Reference |

| High-fat fed mice | 10 or 100 mg/kg/day (in diet) | 34 days | Lowered plasma cholesterol (20-30%), triglycerides (20-30%), and fasting plasma glucose (30-50%) | [8] |

| db/db mice | 50 mg/kg/day (oral) | 30 days | Reduced serum lipids and renal lipogenic enzymes (ACC, FAS, HMGCR) | [9] |

| HepG2 cell xenograft mice | 5 mg/kg/day (oral) | 8 days | Inhibited liver cancer cell growth | [6] |

| LPS-induced endotoxemia mice | 50 mg/kg (pretreatment) | 16 h post-LPS | Decreased plasma levels of IL-6 and MCP-1 | [13] |

Signaling Pathways Modulated by this compound

The inhibition of ACLY by this compound initiates a cascade of effects on downstream signaling pathways. A primary consequence is the disruption of lipid metabolism, which is fundamental for cell membrane integrity, energy storage, and signaling molecule synthesis. Furthermore, the reduction in acetyl-CoA availability can impact histone acetylation, thereby influencing gene expression programs.

Caption: Central Role of ACLY in Metabolism and its Inhibition by this compound.

In cancer cells, which often exhibit elevated lipogenesis, the effects of ACLY inhibition are particularly pronounced. By cutting off the supply of acetyl-CoA, this compound can impede the rapid proliferation and survival of tumor cells.[1] For instance, in hepatocellular carcinoma (HCC) cells, this compound has been shown to induce endoplasmic reticulum (ER) stress, leading to apoptosis through the p-eIF2α/ATF4/CHOP axis.[10]

Caption: Proposed Mechanism of this compound-induced Apoptosis in HCC Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, compiled from various research articles.

ACLY Enzyme Inhibition Assay

This protocol is adapted from a direct homogeneous assay for ATP citrate lyase.[16]

Objective: To determine the in vitro inhibitory activity of this compound on recombinant ACLY.

Materials:

-

Human recombinant ACLY enzyme

-

[14C]citrate

-

Coenzyme A (CoA)

-

ATP

-

Magnesium Chloride (MgCl2)

-

EDTA

-

MicroScint-O scintillation cocktail

-

384-well plates

-

TopCount scintillation counter

-

This compound

Procedure:

-

Prepare a reaction mixture containing ACLY enzyme, [14C]citrate, CoA, ATP, and MgCl2 in a suitable buffer.

-

Add varying concentrations of this compound to the wells of a 384-well plate.

-

Initiate the enzymatic reaction by adding the reaction mixture to the wells.

-

Incubate the plate at room temperature for a defined period.

-

Stop the reaction by adding EDTA.

-

Add MicroScint-O to each well. This agent specifically detects the product, [14C]acetyl-CoA.

-

Measure the signal (counts per minute, CPM) using a TopCount scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Lipid Synthesis Assay

This protocol is based on methods used to assess lipid synthesis in HepG2 cells.[11]

Objective: To measure the effect of this compound on total lipid synthesis in cultured cells.

Materials:

-

HepG2 cells

-

Cell culture medium

-

This compound

-

[14C]-alanine

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Seed HepG2 cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 6 hours.

-

For the last 4 hours of incubation, add [14C]-alanine to the culture medium.

-

After incubation, wash the cells and extract the total lipids using an appropriate solvent system.

-

Separate the lipid extracts by TLC.

-

Measure the incorporation of [14C]-label into the total lipids using a scintillation counter.

-

Determine the IC50 for the inhibition of lipid synthesis.

Cell Viability Assay

This protocol describes a common method to assess the effect of this compound on cell proliferation.[6][10]

Objective: To evaluate the cytotoxicity and anti-proliferative effects of this compound.

Materials:

-

Cancer cell lines (e.g., ESCC, HepG2, Huh-7)

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT or CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 3x10^3 cells per well and culture for 24 hours.[6]

-

Treat the cells with a range of concentrations of this compound (e.g., 0-80 µM).[6]

-

Incubate for various time points (e.g., 24, 48, 72, 96 hours).[6]

-

Add MTT or CCK-8 solution to each well and incubate for 2-3 hours.[6][10]

-

If using MTT, dissolve the formazan crystals in DMSO.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 540 nm for MTT) using a microplate reader.[6][10]

-

Calculate the cell viability as a percentage of the control (untreated) cells.

Animal Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound.[6][10]

Objective: To assess the effect of this compound on tumor growth in a mouse model.

Materials:

-

BALB/c nude mice (4-5 weeks old)

-

Hepatocellular carcinoma cells (e.g., HepG2)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject HepG2 cells (5x10^7 cells/mouse) into the forelimb abdomen of the mice.[6]

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).[10]

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound).

-

Administer this compound orally at the desired dose (e.g., 5 mg/kg/day).[6]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67).[6]

Caption: General Experimental Workflow for Characterizing this compound.

Off-Target Effects and Selectivity

While this compound is a potent ACLY inhibitor, it is crucial for researchers to consider potential off-target effects, as is the case with any small-molecule probe.[17][18][19] The available literature suggests a good selectivity profile, with no significant cytotoxicity observed at concentrations well above its IC50 for ACLY inhibition.[8] However, comprehensive off-target profiling against a broad panel of kinases and other enzymes would provide a more complete understanding of its selectivity. When interpreting experimental results, it is advisable to use multiple lines of evidence, such as genetic knockdown or knockout of ACLY, to corroborate the findings obtained with this compound.

Conclusion